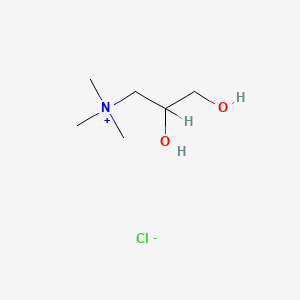

(2,3-Dihydroxypropyl)trimethylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydroxypropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2.ClH/c1-7(2,3)4-6(9)5-8;/h6,8-9H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRQRFIVCMIJJE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CO)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052766 | |

| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

34004-36-9 | |

| Record name | (2,3-Dihydroxypropyl)trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34004-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxypropyltrimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034004369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYPROPYLTRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RP514IX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,3-Dihydroxypropyl)trimethylammonium chloride from 3-chloro-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of (2,3-dihydroxypropyl)trimethylammonium chloride, a quaternary ammonium compound with significant applications in various scientific and industrial fields. The synthesis route starting from 3-chloro-1,2-propanediol and trimethylamine is detailed, including a step-by-step experimental protocol, quantitative data, and a visualization of the experimental workflow.

Introduction

This compound, also known as glyceryl quaternary ammonium salt, is a cationic surfactant. Quaternary ammonium compounds (QACs) are a class of substances characterized by a positively charged nitrogen atom bonded to four organic groups.[1] This structural feature imparts amphiphilic properties, allowing for effective interaction with both polar and nonpolar molecules.[1]

The primary biological activity of QACs, including this compound, is their antimicrobial efficacy.[2][3] The positively charged headgroup of the molecule interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and subsequent cell lysis.[2][4] This mechanism of action makes them effective against a broad spectrum of bacteria and fungi.[2] Beyond its antimicrobial properties, this compound is also utilized as a research chemical in the synthesis of functionalized polymers for surface modification.[5]

This guide focuses on a well-established synthetic route to this compound, providing the necessary details for its replication in a laboratory setting.

Synthesis of this compound

The synthesis involves the quaternization of trimethylamine with 3-chloro-1,2-propanediol. This nucleophilic substitution reaction proceeds readily in an aqueous medium.

Reaction Scheme

The overall chemical transformation is depicted below:

3-chloro-1,2-propanediol reacts with trimethylamine to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis protocol.[5]

| Parameter | Value |

| Molar Ratio (3-chloro-1,2-propanediol : Trimethylamine) | 1 : 2 |

| Reaction Temperature | 90 °C |

| Reaction Time | 16 hours |

| Yield | 91.2% |

| Purity (by HPLC) | 93.40% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.[5]

Materials:

-

(±)-3-chloro-1,2-propanediol (0.452 mol)

-

30% aqueous solution of trimethylamine (0.904 mol, 178.00 g)

-

Deionized water (50 mL)

-

Ethyl acetate

-

500 mL three-neck flask

-

Heating mantle with stirrer

-

Condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 500 mL three-neck flask equipped with a condenser, a thermometer, and a magnetic stirrer, add (±)-3-chloro-1,2-propanediol (0.452 mol), a 30% aqueous solution of trimethylamine (178.00 g, 0.904 mol), and 50 mL of deionized water.[5]

-

Reaction: The reaction mixture is heated to 90 °C and stirred continuously at this temperature for 16 hours to ensure the complete reaction of 3-chloro-1,2-propanediol.[5]

-

Work-up: After the reaction is complete, the mixture is cooled to 20 °C.[5] The reaction mixture is then transferred to a separatory funnel and extracted three times with 100 mL portions of ethyl acetate to remove any organic impurities.[5]

-

Isolation: The aqueous phase is collected and concentrated to dryness using a rotary evaporator.[5]

-

Product: The resulting product is a white solid (70.00 g), corresponding to a yield of 91.2% and a purity of 93.40% as determined by HPLC.[5]

Visualized Experimental Workflow and Mechanism

The following diagrams illustrate the logical flow of the synthesis and the antimicrobial mechanism of the resulting compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 2. Buy this compound | 34004-36-9 [smolecule.com]

- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 5. This compound | 34004-36-9 [chemicalbook.com]

GTMAC Derivatization: A Technical Guide to Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Glycidyltrimethylammonium Chloride (GTMAC) derivatization, a powerful technique for enhancing the analytical detection of molecules, particularly in the field of mass spectrometry. This document provides a detailed overview of the chemical principles, experimental considerations, and practical applications relevant to researchers in drug development and life sciences.

Core Mechanism of GTMAC Derivatization

Glycidyltrimethylammonium Chloride (GTMAC) is a derivatizing agent featuring two key functional groups: a reactive epoxide ring and a permanently cationic quaternary ammonium group. The derivatization mechanism hinges on the nucleophilic substitution reaction targeting the epoxide ring.

The primary mechanism of action involves the nucleophilic attack on one of the carbon atoms of the epoxide ring by a nucleophilic functional group present in the analyte molecule. Common nucleophiles that readily react with GTMAC include hydroxyl (-OH) and primary or secondary amine (-NH or -NH2) groups. This reaction results in the opening of the epoxide ring and the formation of a stable covalent bond between the GTMAC molecule and the analyte.

The key outcome of this derivatization is the introduction of a permanent positive charge, courtesy of the quaternary ammonium group, onto the analyte. This modification significantly alters the physicochemical properties of the derivatized molecule, most notably its ionization efficiency in mass spectrometry.

O / -CH₂-N⁺(CH₃)₃ Cl⁻

CH₂-CH

>]; } } GTMAC Derivatization Reaction

Impact on Analytical Sensitivity

The primary application of GTMAC derivatization in a research context is the significant enhancement of signal intensity in mass spectrometry analysis, particularly in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). The introduction of a pre-existing positive charge on the analyte molecule circumvents the often-inefficient ionization process that relies on protonation or cationization in the mass spectrometer's source.

This "charge-tagging" strategy leads to a dramatic increase in the ion yield, resulting in a substantial improvement in the signal-to-noise ratio and, consequently, a lower limit of detection for the analyte. For instance, the derivatization of small oligosaccharides with GTMAC has been reported to increase the sensitivity in MALDI-MS analysis by a factor of up to 1000.[1][2]

Quantitative Data on Signal Enhancement

The following table summarizes the conceptual impact of GTMAC derivatization on the signal intensity of a representative analyte in MALDI-MS.

| Analyte | Derivatization Status | Relative Signal Intensity (Arbitrary Units) | Fold Increase |

| Small Oligosaccharide | Underivatized | 1 | - |

| Small Oligosaccharide | GTMAC-Derivatized | 1000 | 1000x |

Experimental Protocols

While a universally standardized protocol for GTMAC derivatization does not exist and optimization is often required based on the specific analyte and analytical instrumentation, the following provides a detailed, representative methodology for the derivatization of small molecules containing hydroxyl groups for MALDI-MS analysis.

Materials:

-

Analyte containing hydroxyl or amine groups

-

Glycidyltrimethylammonium chloride (GTMAC)

-

A suitable aprotic solvent (e.g., Dimethylformamide - DMF, Acetonitrile)

-

A weak base (e.g., Triethylamine - TEA, or Sodium bicarbonate)

-

Reaction vials

-

Heating block or water bath

-

Nitrogen gas for drying (optional)

-

MALDI target plate and matrix (e.g., α-Cyano-4-hydroxycinnamic acid - CHCA)

Derivatization Procedure:

-

Sample Preparation:

-

Dissolve a known quantity of the analyte in the chosen aprotic solvent in a reaction vial to a final concentration of approximately 1 mg/mL.

-

If the sample is in an aqueous solution, it must be thoroughly dried, for example, by lyophilization or under a stream of nitrogen, as water can react with GTMAC.

-

-

Reagent Preparation:

-

Prepare a stock solution of GTMAC in the same aprotic solvent at a concentration of 10 mg/mL.

-

Prepare a stock solution of the weak base (e.g., TEA) in the aprotic solvent at a concentration of 10% (v/v).

-

-

Derivatization Reaction:

-

To the analyte solution, add a 10-fold molar excess of the GTMAC solution.

-

Add the weak base to the reaction mixture. The base acts as a catalyst by deprotonating the hydroxyl or amine group, increasing its nucleophilicity. A 2-fold molar excess of the base relative to the analyte is a good starting point.

-

Vortex the mixture gently to ensure homogeneity.

-

Incubate the reaction mixture at 60-80°C for 2-4 hours. The optimal temperature and time should be determined empirically for each analyte.

-

-

Sample Cleanup (Optional but Recommended):

-

After the reaction is complete, the solvent can be evaporated under a stream of nitrogen.

-

The derivatized product can be purified using solid-phase extraction (SPE) with a suitable stationary phase to remove excess reagents and byproducts. The choice of SPE cartridge will depend on the properties of the derivatized analyte.

-

-

MALDI-MS Analysis:

-

Reconstitute the dried, derivatized sample in a suitable solvent (e.g., 50% acetonitrile in water).

-

Spot the derivatized sample onto the MALDI target plate and mix with the MALDI matrix solution.

-

Allow the spot to dry completely before analysis.

-

Acquire the mass spectrum in positive ion mode.

-

Logical Relationships and Considerations

The success of GTMAC derivatization is dependent on several interconnected factors that researchers must consider for optimal results.

Analyte Characteristics: The presence of accessible nucleophilic groups is a prerequisite for the reaction. Steric hindrance around the reactive site can significantly impact the reaction efficiency.

Reaction Conditions: The choice of solvent is critical; aprotic solvents are necessary to prevent reaction with the solvent itself. Temperature and reaction time are key parameters to optimize for maximizing the derivatization yield while minimizing potential degradation of the analyte. The molar ratio of GTMAC and the base to the analyte should be carefully controlled.

Analytical Method: GTMAC derivatization is particularly well-suited for mass spectrometry techniques that benefit from pre-charged analytes, such as MALDI and Electrospray Ionization (ESI). The analysis must be conducted in positive ion mode to detect the permanently charged derivative.

References

- 1. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization of small oligosaccharides prior to analysis by matrix-assisted laser desorption/ionization using glycidyltrimethylammonium chloride and Girard's reagent T - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Girard's Reagent T

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent T, chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, is a highly valuable derivatizing agent in analytical chemistry. Its primary function is to react with carbonyl compounds, such as aldehydes and ketones, to form stable, water-soluble hydrazones. This derivatization imparts a permanent positive charge to the analyte, significantly enhancing its ionization efficiency and detection sensitivity in mass spectrometry-based analyses. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Girard's Reagent T, with a focus on experimental protocols and data presentation for the scientific community.

Chemical Structure and Properties

Girard's Reagent T is a quaternary ammonium compound linked to a hydrazide functional group. This unique structure is key to its utility as a derivatizing agent. The hydrazide moiety provides the reactive site for condensation with carbonyls, while the quaternary ammonium group ensures a permanent positive charge, making the resulting derivative highly suitable for analysis by electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

The chemical structure of Girard's Reagent T is as follows:

IUPAC Name: (2-hydrazinyl-2-oxoethyl)-trimethylazanium chloride[1] Molecular Formula: C₅H₁₄ClN₃O[1][2][3] Linear Formula: [(CH₃)₃N⁺CH₂CONHNH₂]Cl⁻[4]

Physicochemical Properties

A summary of the key physicochemical properties of Girard's Reagent T is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 167.64 g/mol | [1][2][4] |

| Appearance | White to almost white crystalline powder | [2][3] |

| Melting Point | 188-192 °C (decomposes) | [2][3][4][5] |

| Solubility | Soluble in water, acetic acid, and glycerol. Slightly soluble in ethanol (0.66%). | [2][3][5] |

| Hygroscopicity | Highly hygroscopic | [3][5] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for Girard's Reagent T.

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | --INVALID-LINK-- |

| ¹³C NMR | --INVALID-LINK-- |

| Infrared (IR) | The IR spectrum shows characteristic peaks for N-H, C=O, and C-N bonds. A representative spectrum can be found --INVALID-LINK--. |

| Mass Spectrometry (MS) | The mass spectrum of Girard's Reagent T can be viewed --INVALID-LINK--. |

Reaction Mechanism with Carbonyl Compounds

Girard's Reagent T undergoes a condensation reaction with aldehydes and ketones to form a stable hydrazone derivative. This reaction typically proceeds under mildly acidic conditions, which catalyze the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. Below are representative experimental protocols for the synthesis of Girard's Reagent T and its application in the derivatization of steroids and oligosaccharides.

Synthesis of Girard's Reagent T

A general procedure for the synthesis of Girard's Reagent T is adapted from the synthesis of its derivatives.

Materials:

-

Ethyl chloroacetate

-

Triethylamine (or other suitable tertiary amine)

-

Absolute ethanol

-

Hydrazine hydrate (100%)

-

Hexanes

Procedure:

-

To a solution of ethyl chloroacetate in absolute ethanol at room temperature, add a tertiary amine (e.g., triethylamine) in a 1:1 molar ratio.

-

Reflux the mixture for 20-24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Wash the resulting residue with hexanes (2 x 10 mL) and dry under vacuum.

-

Dissolve the dried residue in absolute ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution with stirring.

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the solution under vacuum to yield Girard's Reagent T.

-

The product can be purified by crystallization from absolute ethanol.[6]

Derivatization of Steroids for LC-MS Analysis

This protocol is a representative example for the derivatization of keto-steroids in a biological matrix.

Materials:

-

Serum sample

-

Internal standard solution (e.g., isotope-labeled steroids)

-

Girard's Reagent P or T solution (1 mg/mL in water)

-

10% Acetic acid in methanol

-

Methanol

-

Water

Procedure:

-

To 100 µL of serum, add 20 µL of the internal standard solution.

-

Extract the steroids from the serum using a suitable organic solvent (e.g., by liquid-liquid extraction).

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.[7]

-

Add 20 µL of Girard's Reagent P or T solution.[7]

-

Incubate the mixture at 60 °C for 10 minutes to ensure complete reaction.[7]

-

Evaporate the sample to dryness under nitrogen.

-

Reconstitute the derivatized sample in 100 µL of 50:50 methanol:water for LC-MS analysis.[7]

On-Target Derivatization of Oligosaccharides for MALDI-TOF-MS

This protocol describes a rapid, on-target derivatization method for the analysis of glycans.

Materials:

-

Purified oligosaccharide sample

-

Girard's Reagent T solution

-

MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid)

-

MALDI target plate

Procedure:

-

Spot the oligosaccharide sample onto the MALDI target plate.

-

Sequentially add the Girard's Reagent T solution and the MALDI matrix solution to the sample spot.

-

Allow the mixture to air-dry at room temperature (approximately 2 minutes).

-

Analyze the plate directly by MALDI-TOF-MS.[8]

This on-target derivatization strategy simplifies the workflow and is highly effective for improving the detection of neutral and sialylated glycans.[9]

Applications in Drug Development and Research

Girard's Reagent T is a versatile tool with numerous applications in pharmaceutical and biomedical research:

-

Metabolomics: It is used for the sensitive detection and quantification of endogenous steroids and their metabolites in biological fluids, which is crucial for understanding disease states and drug effects.[2][10][11]

-

Glycobiology: The derivatization of oligosaccharides with Girard's Reagent T facilitates their analysis by mass spectrometry, aiding in the characterization of protein glycosylation, which is critical for the development of biopharmaceuticals.[9][10][12]

-

Doping Control: The enhanced sensitivity provided by Girard's Reagent T derivatization is utilized in the detection of anabolic androgenic steroids and their metabolites in anti-doping analysis.[3]

-

Oxidative Stress Biomarkers: It can be used to derivatize and quantify aldehydes and ketones that are biomarkers of oxidative stress.

Safety and Handling

Girard's Reagent T is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is hygroscopic.

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

This guide provides a comprehensive overview of Girard's Reagent T for its effective and safe use in a research and development setting. Its ability to enhance the sensitivity of mass spectrometric analyses makes it an indispensable tool for scientists working with carbonyl-containing compounds.

References

- 1. Girard's Reagent T(123-46-6) 1H NMR spectrum [chemicalbook.com]

- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Girard's Reagent T | TargetMol [targetmol.com]

- 5. Girard's Reagent T synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. escholarship.org [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatization of small oligosaccharides prior to analysis by matrix-assisted laser desorption/ionization using glycidyltrimethylammonium chloride and Girard's reagent T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safe Handling of (2,3-Dihydroxypropyl)trimethylammonium chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for (2,3-Dihydroxypropyl)trimethylammonium chloride (GTMAC). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on ensuring safe handling and emergency preparedness.

Chemical Identification and Physical Properties

This compound, a quaternary ammonium compound, is utilized in various research and industrial applications. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆ClNO₂ | [1][2][3] |

| Molecular Weight | 169.65 g/mol | [1][2][3] |

| CAS Number | 34004-36-9 | [1][2][3] |

| Appearance | White to off-white crystalline solid or liquid | [3][4] |

| Odor | Odorless | [4] |

| Melting Point | 150–160 °C | [4] |

| Boiling Point | Decomposes before boiling | [4] |

| Density | 1.15–1.20 g/cm³ | [4] |

| Solubility in Water | Highly soluble (>500 g/L) | [4] |

| Hygroscopicity | Strongly hygroscopic | [4] |

Hazard Identification and Classification

GTMAC is classified with several hazards under the Globally Harmonized System (GHS). It is crucial to be aware of these classifications to implement appropriate safety measures.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3] |

Note: While GHS classifications are available, a significant percentage of notifications to ECHA report that this chemical does not meet GHS hazard criteria, indicating some variability in the available data.[3]

Toxicological Information

The toxicological profile of GTMAC is consistent with that of other quaternary ammonium compounds (QACs). The primary mechanism of toxicity involves the disruption of cell membranes due to the cationic nature of the molecule, which interacts with the negatively charged components of cell surfaces. This can lead to cell death and oxidative stress.[5]

| Toxicity Metric | Value | Species | Route | Notes | Source(s) |

| LDLo | 1200 mg/kg | Mouse | Subcutaneous | Lowest published lethal dose for the dibenzoate form of the compound. | [6] |

Occupational exposure limits, such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), have not been established for this compound.[2][7][8]

Toxicological Signaling Pathway

The general toxicological pathway for quaternary ammonium compounds, including GTMAC, involves direct interaction with cellular membranes, leading to downstream effects.

Caption: Generalized toxicological pathway of GTMAC.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential to minimize the risk of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific use to determine the necessary PPE. However, the following are generally recommended:

-

Eye Protection: Chemical safety goggles or a face shield.[7][8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly.[9]

-

Body Protection: A laboratory coat or chemical-resistant apron.[8]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]

General Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. As the material is hygroscopic, protection from moisture is critical.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.[10]

Caption: General workflow for handling GTMAC.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation persists.[9]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9]

-

Methods for Cleaning Up: For solid spills, sweep up and shovel into a suitable container for disposal. For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.[9]

Caption: Logical flow for emergency response to a GTMAC incident.

Fire and Explosion Hazard Data

| Hazard | Data | Source(s) |

| Flammability | Not classified as flammable. May burn if involved in a fire. | [11] |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [7] |

| Hazardous Combustion Products | Carbon oxides, nitrogen oxides, hydrogen chloride gas. | [12] |

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[12]

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive safety program in your laboratory. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C6H16ClNO2 | CID 161796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 34004-36-9 [smolecule.com]

- 5. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. RTECS NUMBER-BP8244200-Chemical Toxicity Database [drugfuture.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. bgrci.de [bgrci.de]

- 11. echemi.com [echemi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Solubility Landscape of (2,3-Dihydroxypropyl)trimethylammonium chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (2,3-Dihydroxypropyl)trimethylammonium chloride, a quaternary ammonium compound with significant applications across various scientific domains. Understanding its solubility in organic solvents is paramount for its effective use in synthesis, formulation, and biological studies. This document presents available quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the organic solvent, particularly its polarity and hydrogen bonding capabilities. As a charged species with hydroxyl groups, it exhibits a preference for polar solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent Category | Solvent | Chemical Formula | Solubility at 25°C (g/L) | Qualitative Description |

| Alcohols | Methanol | CH₃OH | ~100 | Moderately soluble |

| Ethanol | C₂H₅OH | ~80 | Moderately soluble | |

| Ketones | Acetone | C₃H₆O | <10 | Slightly soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | C₂H₆OS | ~50 | Moderately soluble |

| Hydrocarbons | Hexane | C₆H₁₄ | <1 | Practically insoluble |

| Toluene | C₇H₈ | <1 | Practically insoluble |

Note: The quantitative data presented is based on available literature. It is strongly recommended to experimentally determine solubility for specific applications and conditions as solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] The following protocol outlines the key steps for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Vials with tight-sealing caps (e.g., screw-cap vials with PTFE septa)

-

Constant temperature shaker or water bath

-

Syringe filters (pore size appropriate for removing undissolved solids, e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[2] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for a period to allow the excess solid to sediment.[1]

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the filtered saturated solution to the evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator at a suitable temperature and pressure).

-

Once the solvent is completely removed, dry the dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.[3][4]

-

The mass of the residue corresponds to the amount of dissolved this compound.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the chosen analytical method and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

3. Calculation of Solubility:

-

From Gravimetric Analysis:

-

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

-

-

From Spectroscopic/Chromatographic Analysis:

-

Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

A Technical Guide to the Fundamental Applications of Quaternary Ammonium Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Quaternary ammonium compounds (QACs) are a versatile class of cationic molecules with a broad spectrum of applications in scientific research and development. Characterized by a central positively charged nitrogen atom bonded to four organic groups, their unique amphiphilic nature underpins their utility as potent antimicrobials, surfactants, phase-transfer catalysts, and innovative drug delivery vehicles. This guide provides an in-depth overview of these core applications, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Antimicrobial and Disinfectant Properties

QACs are widely recognized for their broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[1][2] This efficacy has led to their extensive use as disinfectants and antiseptics in research and clinical settings.[3][4] Commonly used QACs in disinfectant formulations include benzalkonium chloride, cetylpyridinium chloride, and didecyldimethylammonium chloride.[1][5]

The primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane.[1][6][7] The cationic head of the QAC electrostatically interacts with the negatively charged components of the bacterial cell wall, leading to adsorption onto the cell surface.[8] The hydrophobic tails then penetrate the lipid bilayer, causing disorganization, loss of membrane integrity, and leakage of essential cytoplasmic contents, ultimately resulting in cell death.[6][9]

Data Presentation: Antimicrobial Efficacy

The antimicrobial potency of QACs is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Quaternary Ammonium Compound | Microorganism | MIC (mg/L) | Reference |

| Benzalkonium Chloride | Staphylococcus aureus | 1 - 4 | [4][10] |

| Benzalkonium Chloride | Escherichia coli | 4 - 32 | [10] |

| Benzalkonium Chloride | Pseudomonas aeruginosa | 16 - 128 | [11] |

| Didecyldimethylammonium Chloride (DDAC) | Listeria monocytogenes | 1 - 2 | [2] |

| Cetylpyridinium Chloride | Candida albicans | 0.5 - 4 | [12] |

Signaling Pathway: Antimicrobial Mechanism of Action

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a QAC against a bacterial strain using the broth microdilution method.[13][14][15][16]

Materials:

-

Test QAC compound

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Preparation of QAC Stock Solution: Prepare a concentrated stock solution of the QAC in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the QAC stock solution (at twice the desired starting concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no QAC), and well 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Interpretation of Results: The MIC is the lowest concentration of the QAC at which there is no visible growth of the microorganism (i.e., the first clear well). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Surfactant Properties and Applications

QACs are cationic surfactants, possessing a hydrophilic positively charged head group and a hydrophobic tail.[17][18] This amphiphilic structure allows them to reduce the surface tension of liquids, making them effective as wetting agents, emulsifiers, and detergents in various research applications.[14] The efficiency of a surfactant is often characterized by its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to self-assemble into micelles.[19]

Data Presentation: Critical Micelle Concentration (CMC) of Common QACs

| Quaternary Ammonium Surfactant | Abbreviation | CMC (mM in water at 25°C) | Reference |

| Dodecyltrimethylammonium Bromide | DTAB | 16 | [19] |

| Tetradecyltrimethylammonium Bromide | TTAB | 3.5 - 4.5 | [20] |

| Cetyltrimethylammonium Bromide | CTAB | 0.92 | [19] |

| Benzalkonium Chloride (C12 homolog) | BAC-12 | 1.5 - 2.0 | [20] |

| Didecyldimethylammonium Bromide | DDAB | 0.7 | [20] |

Experimental Workflow: CMC Determination by Tensiometry

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Tensiometry

This protocol describes the determination of the CMC of a QAC using a force tensiometer with a Wilhelmy plate.[21][22][23]

Materials:

-

Test QAC surfactant

-

High-purity deionized water

-

Force tensiometer with a Wilhelmy plate

-

Automated dispenser/burette

-

Glass vessel

Procedure:

-

Preparation: a. Prepare a concentrated stock solution of the QAC in deionized water. b. Thoroughly clean the glass vessel and the Wilhelmy plate. c. Calibrate the tensiometer according to the manufacturer's instructions.

-

Measurement: a. Place a known volume of deionized water into the measurement vessel. b. Measure the initial surface tension of the pure water. c. Use the automated dispenser to incrementally add small volumes of the concentrated QAC stock solution to the water. d. After each addition, allow the solution to equilibrate and then measure the surface tension. e. Continue this process until the surface tension reaches a plateau.

-

Data Analysis: a. Plot the measured surface tension as a function of the logarithm of the QAC concentration. b. The resulting plot will typically show two linear regions: a steep decrease in surface tension at concentrations below the CMC, and a relatively flat region at concentrations above the CMC. c. The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the curve.

Phase-Transfer Catalysis in Organic Synthesis

In organic synthesis, QACs function as highly effective phase-transfer catalysts (PTCs).[2][8] They facilitate reactions between reactants that are soluble in two immiscible phases (typically an aqueous phase and an organic phase) by transporting one of the reactants, usually an anion, from the aqueous phase to the organic phase where the reaction can occur.[24][25] This significantly enhances reaction rates, improves yields, and often allows for the use of milder reaction conditions and less hazardous solvents.[26]

Data Presentation: Efficacy of QACs in Phase-Transfer Catalysis

The following table illustrates the impact of different QACs on the yield of a Williamson ether synthesis reaction.

| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Reference |

| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 | [27] |

| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 | [27] |

| Benzyltriethylammonium Chloride (BTEAC) | 0.05 | 8 | 88 | [28] |

| Aliquat® 336 (Trioctylmethylammonium chloride) | 0.05 | 3 | 98 | [29] |

Logical Relationship: QAC Structure and Catalytic Activity

Experimental Protocol: Evaluation of QAC Efficiency in a Williamson Ether Synthesis

This protocol describes a typical procedure for evaluating the effectiveness of a QAC as a phase-transfer catalyst in the synthesis of an ether from an alcohol and an alkyl halide.[27][28]

Materials:

-

Alcohol (e.g., 1-octanol)

-

Alkyl halide (e.g., benzyl bromide)

-

Aqueous sodium hydroxide (50% w/w)

-

Organic solvent (e.g., toluene)

-

Test QAC (e.g., Tetrabutylammonium bromide)

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC) for yield determination

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-octanol, toluene, and the QAC.

-

Reaction Initiation: Begin vigorous stirring and add the aqueous sodium hydroxide solution. Heat the mixture to the desired reaction temperature (e.g., 70-80°C).

-

Addition of Alkyl Halide: Slowly add benzyl bromide to the reaction mixture.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. b. Add water to dissolve the salts and separate the organic layer. c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate.

-

Product Isolation and Analysis: a. Filter the drying agent and remove the solvent using a rotary evaporator. b. Analyze the crude product by GC to determine the yield of the ether.

Drug Delivery Systems

The unique properties of QACs, particularly their positive charge and ability to interact with biological membranes, have made them attractive for applications in drug delivery research.[30] They are used to formulate nanoparticles and liposomes that can encapsulate and deliver therapeutic agents.[18] The cationic nature of these delivery systems can enhance their interaction with negatively charged cell surfaces, potentially improving drug uptake.

Experimental Workflow: Synthesis and Evaluation of Drug-Loaded Nanoparticles

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles using a QAC-Modified Polymer

This protocol outlines a general method for preparing drug-loaded nanoparticles using a QAC-modified polymer via the solvent evaporation technique.[25][31]

Materials:

-

QAC-modified polymer (e.g., quaternized chitosan)

-

Hydrophobic drug

-

Organic solvent (e.g., acetone or dichloromethane)

-

Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA)

-

Probe sonicator or high-speed homogenizer

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Preparation of Organic Phase: Dissolve the QAC-modified polymer and the hydrophobic drug in the organic solvent.

-

Preparation of Aqueous Phase: Prepare an aqueous solution of the stabilizer.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Nanoparticle Collection: a. Collect the nanoparticles by centrifugation. b. Wash the nanoparticle pellet several times with deionized water to remove the excess stabilizer and unencapsulated drug.

-

Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.

-

Characterization: a. Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS). b. Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug by dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug concentration using UV-Vis spectrophotometry or HPLC.

This guide provides a foundational understanding of the key research applications of quaternary ammonium compounds. The versatility of their chemical structure continues to drive innovation in diverse scientific fields, from combating antimicrobial resistance to developing next-generation therapeutic delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. The chemistry and structure-activity relationships of C3-quaternary ammonium cephem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ibg.kit.edu [ibg.kit.edu]

- 6. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. protocols.io [protocols.io]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 18. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 22. biolinscientific.com [biolinscientific.com]

- 23. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 24. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 25. dovepress.com [dovepress.com]

- 26. biomedres.us [biomedres.us]

- 27. benchchem.com [benchchem.com]

- 28. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]

- 29. scribd.com [scribd.com]

- 30. researchgate.net [researchgate.net]

- 31. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Steroid Chemistry: A Technical Guide to the Discovery and History of Girard's Reagents

Abstract

This technical guide delves into the seminal discovery and historical application of Girard's Reagents, a class of chemical tools that revolutionized the field of analytical chemistry, particularly in the isolation and purification of steroid hormones. Developed in the 1930s by the French chemist André Girard, these reagents provided the first efficient means of separating ketones and aldehydes from complex biological mixtures, paving the way for the large-scale production of therapeutic steroids. This document provides a comprehensive overview of the historical context, chemical principles, and original experimental protocols associated with Girard's Reagents, intended for researchers, scientists, and professionals in drug development.

Introduction: A Breakthrough in Steroid Chemistry

In the early 20th century, the burgeoning field of endocrinology was hampered by the immense difficulty of isolating and purifying steroid hormones from natural sources. These vital signaling molecules, present in minute quantities within complex biological matrices, were challenging to separate from other lipids and cellular components. This obstacle significantly hindered both fundamental research into their physiological roles and the development of steroid-based therapeutics.

The landscape of steroid chemistry was irrevocably changed in the 1930s through the pioneering work of André Girard at the Roussel Laboratories in France.[1] Girard, a French physician and chemist, developed a series of novel reagents that could selectively react with the carbonyl groups of ketones and aldehydes to form water-soluble derivatives.[1] This ingenious approach allowed for the straightforward separation of carbonyl-containing compounds, such as steroid hormones, from the non-carbonyl components of a biological extract through simple liquid-liquid extraction. These revolutionary compounds became known as Girard's Reagents.

The Chemistry of Girard's Reagents

Girard's Reagents are a family of hydrazide derivatives containing a quaternary ammonium group. This structural feature is the key to their utility. The hydrazide moiety (-CONHNH₂) reacts with the carbonyl group of an aldehyde or ketone to form a stable hydrazone. The positively charged quaternary ammonium group renders the resulting hydrazone derivative highly soluble in water.

The three most common Girard's Reagents are designated as T, D, and P:

-

Girard's Reagent T: (Carboxymethyl)trimethylammonium chloride hydrazide

-

Girard's Reagent D: (Carboxymethyl)dimethylammonium chloride hydrazide

-

Girard's Reagent P: (Carboxymethyl)pyridinium chloride hydrazide

The fundamental reaction involves the acid-catalyzed condensation of the Girard's Reagent with a carbonyl compound, as illustrated below.

Chemical Structures and Properties

| Reagent | Chemical Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

| Girard's T | (Carboxymethyl)trimethylammonium chloride hydrazide | C₅H₁₄ClN₃O | 167.63 | Trimethylammonium group |

| Girard's D | (Carboxymethyl)dimethylammonium chloride hydrazide | C₄H₁₂ClN₃O | 153.61 | Dimethylammonium group |

| Girard's P | (Carboxymethyl)pyridinium chloride hydrazide | C₇H₁₀ClN₃O | 187.63 | Pyridinium group |

Experimental Protocols

The following sections detail both a historical and a modern experimental protocol for the use of Girard's Reagents, illustrating the evolution of their application in analytical chemistry.

Historical Protocol: Large-Scale Synthesis of Girard's Reagent T (circa 1943)

This protocol is adapted from the procedure published in Organic Syntheses, a testament to the widespread importance of this reagent in mid-20th-century organic chemistry.

Materials:

-

Ethyl chloroacetate

-

Trimethylamine

-

Hydrazine hydrate

-

Absolute ethanol

Procedure:

-

Synthesis of the Quaternary Ammonium Salt: A solution of ethyl chloroacetate in absolute ethanol is reacted with an equivalent amount of trimethylamine. The mixture is refluxed for several hours to yield the ethyl ester of (carboxymethyl)trimethylammonium chloride.

-

Formation of the Hydrazide: The resulting quaternary ammonium salt is then treated with hydrazine hydrate. The mixture is stirred at room temperature for an extended period (e.g., 24 hours) to allow for the conversion of the ester to the hydrazide, Girard's Reagent T.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent, such as ethanol.

Historical Protocol: Isolation of Ketosteroids from a Biological Extract

This generalized protocol reflects the original application of Girard's Reagents for the separation of steroid hormones.

Materials:

-

Biological extract (e.g., from urine or adrenal glands) dissolved in a non-polar organic solvent (e.g., ether or benzene)

-

Girard's Reagent T or P

-

Acetic acid (catalyst)

-

Aqueous sodium bicarbonate solution

-

Mineral acid (e.g., hydrochloric acid) for hydrolysis

Procedure:

-

Derivatization: The biological extract is treated with a solution of Girard's Reagent in ethanol containing a catalytic amount of acetic acid. The mixture is refluxed to drive the formation of the water-soluble hydrazone derivatives of the ketosteroids.

-

Extraction: After cooling, the reaction mixture is diluted with water and extracted with a non-polar organic solvent (e.g., ether). The non-carbonyl lipids and other impurities remain in the organic phase, while the water-soluble steroid-hydrazone derivatives partition into the aqueous phase.

-

Separation: The aqueous layer is separated and washed with the organic solvent to remove any remaining impurities.

-

Hydrolysis: The aqueous solution containing the steroid-hydrazones is then acidified with a mineral acid and heated to hydrolyze the hydrazone bond, regenerating the original ketosteroid.

-

Final Extraction: The regenerated, now water-insoluble, ketosteroids are extracted from the acidified aqueous solution using a non-polar organic solvent.

-

Purification: The final organic extract, now significantly enriched in ketosteroids, can be further purified by crystallization or other techniques.

Modern Protocol: Derivatization of Steroids for LC-MS/MS Analysis

This protocol illustrates the contemporary use of Girard's Reagents for enhancing the detection of steroids in trace analysis.

Materials:

-

Steroid standard or extracted biological sample

-

Girard's Reagent T or P solution (e.g., 10 mg/mL in methanol/acetic acid)

-

Methanol

-

Acetic acid

-

Water

-

Ammonium hydroxide solution

Procedure:

-

Sample Preparation: The dried steroid sample is reconstituted in a solution of methanol and acetic acid.

-

Derivatization: A solution of Girard's Reagent is added to the sample. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

-

Neutralization: The reaction is quenched by the addition of a basic solution, such as ammonium hydroxide in methanol.

-

Analysis: The derivatized sample is then diluted and directly injected into the LC-MS/MS system for analysis. The permanent positive charge on the Girard's Reagent derivative significantly enhances ionization efficiency in the mass spectrometer, leading to improved sensitivity.

Visualizing the Chemistry and Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical reaction and the analytical workflow involving Girard's Reagents.

Diagram 1: The Girard Reaction

References

Spectroscopic Profile of (2,3-Dihydroxypropyl)trimethylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-Dihydroxypropyl)trimethylammonium chloride (DPTAC), a quaternary ammonium compound with significant applications in various scientific and industrial fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for DPTAC. It also includes detailed experimental protocols for acquiring this data and a workflow for spectroscopic analysis.

While publicly accessible, quantitative spectral data for this compound is limited, this guide synthesizes available information from chemical suppliers and related literature to provide a representative spectroscopic profile. The data presented herein is intended to serve as a reference for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on characteristic chemical shifts and absorption patterns for its functional groups.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.1 | Singlet | N-(CH₃)₃ |

| ~3.3-3.5 | Multiplet | N-CH₂ |

| ~3.6-3.8 | Multiplet | CH₂-OH |

| ~4.0-4.2 | Multiplet | CH-OH |

| (variable) | Broad Singlet | OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~54 | N-(CH₃)₃ |

| ~65 | CH₂-OH |

| ~68 | N-CH₂ |

| ~70 | CH-OH |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1480-1460 | Medium | C-H bend (methyl groups) |

| 1250-950 | Medium | C-N stretch |

| 1100-1000 | Strong | C-O stretch (hydroxyl groups) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 134.1 | [M-Cl]⁺ (Cationic species) |

| 116.1 | [M-Cl-H₂O]⁺ |

| 104.1 | [M-Cl-CH₂O]⁺ |

| 58.1 | [CH₂=N(CH₃)₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Potassium bromide (KBr) (for pellet method)

-

Spatula and agate mortar and pestle

Procedure (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Process the spectrum by performing a background subtraction.

-

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum as described in the ATR method.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the cation and analyze its fragmentation pattern.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, water, acetonitrile)

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

-

Instrument Setup:

-

Set the ESI source to positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and acquiring its fragmentation spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Thermal Stability and Decomposition of Glycidyltrimethylammonium Chloride (GTMAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyltrimethylammonium chloride (GTMAC) is a versatile cationic reagent utilized in a variety of applications, including the modification of natural and synthetic polymers for use in drug delivery, gene therapy, and tissue engineering. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring the integrity, safety, and efficacy of these materials, particularly when subjected to thermal processing or sterilization. This technical guide provides a comprehensive overview of the thermal behavior of GTMAC, including quantitative data from thermal analysis, detailed experimental protocols, and an examination of its decomposition pathways.

Thermal Stability of GTMAC

The thermal stability of Glycidyltrimethylammonium chloride is a critical parameter for its handling, storage, and application in thermally sensitive processes. While stable under normal ambient conditions, GTMAC will undergo thermal decomposition at elevated temperatures.[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For GTMAC, TGA reveals a single-step decomposition process.

Table 1: Summary of Thermal Decomposition Data for GTMAC

| Parameter | Value | Analytical Technique | Reference |

| Decomposition Temperature | 160 °C | TGA | [2] |

| Onset of Decomposition (composite) | 180 °C | TGA | [3] |

| Decomposition Range (composite) | 180 - 350 °C | TGA | [3] |

Note: Data for GTMAC in a composite material is provided for context and may not reflect the precise thermal behavior of pure GTMAC.

Studies have indicated that the decomposition of GTMAC occurs at approximately 160 °C.[2] In composite materials, such as those containing chitosan, the decomposition of GTMAC contributes to a weight loss stage observed between 180 °C and 350 °C.[3] The presence of other components in a composite can influence the apparent thermal stability of GTMAC.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. While specific DSC data for the decomposition of pure GTMAC is not extensively available in the literature, the decomposition process is expected to be accompanied by a significant endothermic or exothermic event, which would be observable in a DSC thermogram.

Experimental Protocols

The following sections outline standardized methodologies for the thermal analysis of GTMAC.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of GTMAC.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of GTMAC into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 600 °C.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

-

Identify the peak decomposition temperature from the first derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of weight loss.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and characterize the thermal transitions of GTMAC, including its decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of GTMAC into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 400 °C.

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-